
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI), also known as Cyclononoxazol, is a cyclic compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for various research studies.
作用機序
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding reduces the activity of the NMDA receptor, which can have various effects on neuronal signaling and plasticity. The exact mechanism of action of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol is still being studied, but it is thought to involve changes in calcium signaling and gene expression.
Biochemical and Physiological Effects:
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has been shown to have various biochemical and physiological effects in animal studies. It has been found to improve cognitive function and memory in rats, which suggests that it may have potential therapeutic applications for neurological disorders. 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various neurological processes. 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has also been found to have low toxicity and good bioavailability, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol. One area of interest is its potential therapeutic applications for neurological disorders, such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration route for 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol in these contexts. Another area of interest is the development of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol analogs with improved solubility and receptor selectivity. These analogs may have even greater potential for scientific research and therapeutic applications.
合成法
The synthesis of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol involves the reaction of 2-amino-5-nitrothiazole with ethyl acetoacetate and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then reduced with sodium borohydride to obtain 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol. This synthesis method has been optimized to produce high yields of pure 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol.
科学的研究の応用
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.
特性
CAS番号 |
151131-78-1 |
|---|---|
製品名 |
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI) |
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
(5S)-2-oxa-4-azatetracyclo[7.3.1.17,11.01,5]tetradecan-3-one |
InChI |
InChI=1S/C12H17NO2/c14-11-13-10-4-7-1-8-3-9(2-7)6-12(10,5-8)15-11/h7-10H,1-6H2,(H,13,14)/t7?,8?,9?,10-,12?/m0/s1 |
InChIキー |
PGIUISABVUEHNI-SPPFVYQKSA-N |
異性体SMILES |
C1[C@H]2C3(CC4CC1CC(C4)C3)OC(=O)N2 |
SMILES |
C1C2CC3CC1CC4(C3)C(C2)NC(=O)O4 |
正規SMILES |
C1C2CC3CC1CC4(C3)C(C2)NC(=O)O4 |
同義語 |
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




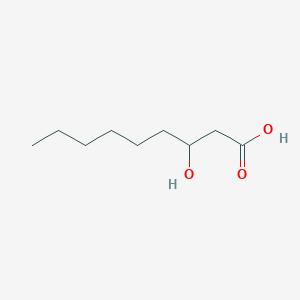
![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)
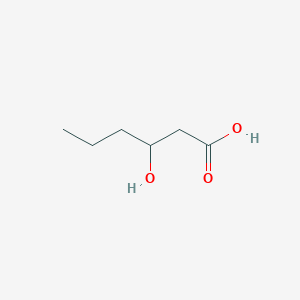
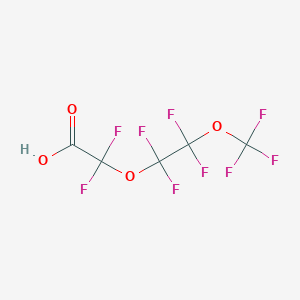


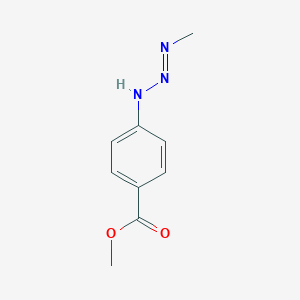

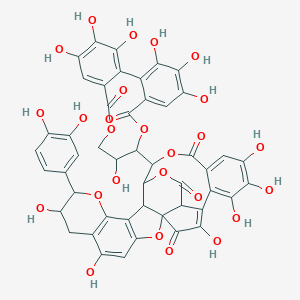
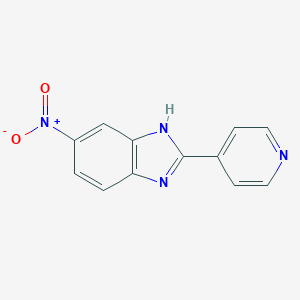


![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)